

# Normalization strategies for PTBP target analysis in RNA-seq data

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## Compound of Interest

Compound Name: *polypyrimidine tract-binding protein*

CAS No.: *139076-35-0*

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## Technical Support Center: PTBP Target Analysis & Normalization

Ticket ID: PTBP-RNA-SEQ-NORM-001 Subject: Advanced Normalization Strategies for PTBP Knockdown/Overexpression Datasets Assigned Specialist: Dr. Aris (Senior Application Scientist, RNA Biology Division)

### Executive Summary

Analyzing Polypyrimidine Tract Binding Protein (PTBP) perturbations requires a bifurcated normalization strategy. Standard "library size" normalization (TPM/FPKM) is sufficient for gene expression but catastrophic for splicing analysis.

PTBP1/2 are master splicing repressors. Their perturbation often triggers:

- **Isoform Switching:** Massive redistribution of reads between exons without changing total gene abundance.
- **Global Transcriptional Shifts:** PTBP1 knockdown can induce cell cycle arrest or senescence, potentially altering total mRNA content per cell, which standard normalization (e.g., DESeq2 Median-of-Ratios) mathematically erases.

This guide details the Split-Stream Normalization Protocol required to decouple these biological effects.

## Part 1: The Splicing Stream (PSI Calculation)

### The Issue

User Report: "I see massive downregulation of PTBP targets in my DE analysis, but the IGV tracks show the exons are just getting longer. My volcano plots are misleading."

### The Mechanism

PTBP1 typically binds intronic pyrimidine-rich tracts to repress exon inclusion.

- Wild Type: Exon Skipped (shorter transcript).
- PTBP1 KD: Exon Included (longer transcript).

If you normalize by "Gene Length" (like in FPKM/TPM), the KD sample appears to have lower expression simply because the transcript is longer, even if the number of mRNA molecules is identical.

### Solution: Junction-Based Normalization (PSI)

Do not use whole-transcript normalization. You must calculate Percent Spliced In (PSI or  $\Psi$ ).<sup>[1]</sup>

### The Protocol: rMATS / MAJIQ Implementation

- Input: Aligned BAM files (STAR aligner recommended).
- Quantification: Count reads only at splice junctions and the target exon body.
- Normalization:
  - Effective Length Correction: Normalize junction counts by the number of mappable positions (read length - overlap).

- Library Size: Used only to model sampling probability, not to scale the final PSI metric directly.

Equation for PSI (

):

- = Inclusion reads (Junctions on exon boundaries + Exon body).
- = Skipping reads (Junction spanning the skipped exon).
- = Effective lengths of inclusion/skipping isoforms.

## Troubleshooting Q&A

Q: My PSI values are noisy (e.g., shifting from 0.1 to 0.9 between replicates).

- A: This is a coverage artifact. Low-expressed genes yield stochastic junction counts.
- Fix: Apply a strict filter before calculating PSI. Require 10 reads per junction in at least 50% of samples.

Q: Can I use TPM to filter genes before splicing analysis?

- A: Yes. Filter genes with TPM < 1.0 to remove transcriptional noise, but never use TPM to calculate the splicing change itself.

## Part 2: The Expression Stream (Global Shifts)

### The Issue

User Report: "After PTBP1 knockdown, 80% of the genome looks upregulated. Is this real or a normalization artifact?"

### The Mechanism

PTBP1 depletion often triggers cell cycle arrest or differentiation (e.g., neuronal differentiation). If the treated cells contain less total RNA per cell (or more), standard normalization methods

(DESeq2, edgeR) that assume "most genes do not change" will artificially force the data to center at zero, creating false up/downregulation signals.

## Solution: Spike-In Normalization

If you suspect global shifts, you cannot rely on endogenous housekeeping genes (which might also be PTBP targets).

### The Protocol: ERCC Spike-In

- Lysis: Add a fixed amount of ERCC Spike-In Mix (synthetic RNAs) to the lysis buffer per cell number (not per  $\mu\text{g}$  of RNA).
- Sequencing: Map reads to a combined Genome + ERCC reference.
- Normalization Factor ( ):
  - Application: Apply

to your raw gene count matrix before running DESeq2 (using the sizeFactors argument).

## Visualization: The "Amplification" Trap

The diagram below illustrates how standard normalization masks global biological changes caused by RBPs like PTBP1.

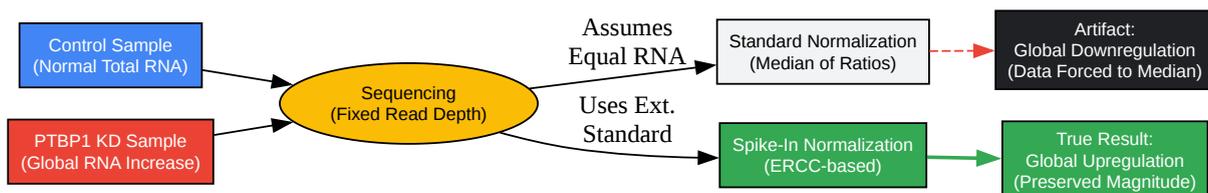


Figure 1: Standard normalization fails when PTBP1 KD alters total cellular RNA content.

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## Part 3: CLIP-seq Integration (Defining Direct Targets)

### The Issue

User Report: "I have RNA-seq splicing data and CLIP peaks. How do I prove the splicing change is direct?"

### The Strategy

Mere overlap is insufficient.<sup>[2]</sup> You must normalize CLIP signal against an input control to distinguish specific binding from "sticky" RNA regions (e.g., abundant rRNAs or sticky introns).

#### Normalization Protocol: eCLIP / SMInput<sup>[3]</sup>

- Library Prep: Generate a Size-Matched Input (SMInput) library (RNA fragmented but not immunoprecipitated).
- Peak Calling: Use a tool like CLIPper or PureCLIP that calculates enrichment over SMInput.
  - Metric:  
.
- Map to Splicing:
  - Repression Map: Look for peaks in the upstream intron or within the exon.
  - Activation Map: Look for peaks in the downstream intron.

## Part 4: Summary of Recommended Tools

Analysis Type	Recommended Tool	Normalization Strategy	Key Reference
Alternative Splicing	rMATS (Turbo)	Effective Length (Junctions)	
Complex Splicing	MAJIQ	Local Splicing Variations (LSV)	
Global Expression	DESeq2	ERCC Spike-in (if global shift)	
CLIP-seq	CLIPper / eCLIP	vs. SMIinput (Log2 Fold Change)	

## Part 5: Workflow Visualization

The following diagram outlines the decision tree for processing your PTBP1 RNA-seq data.

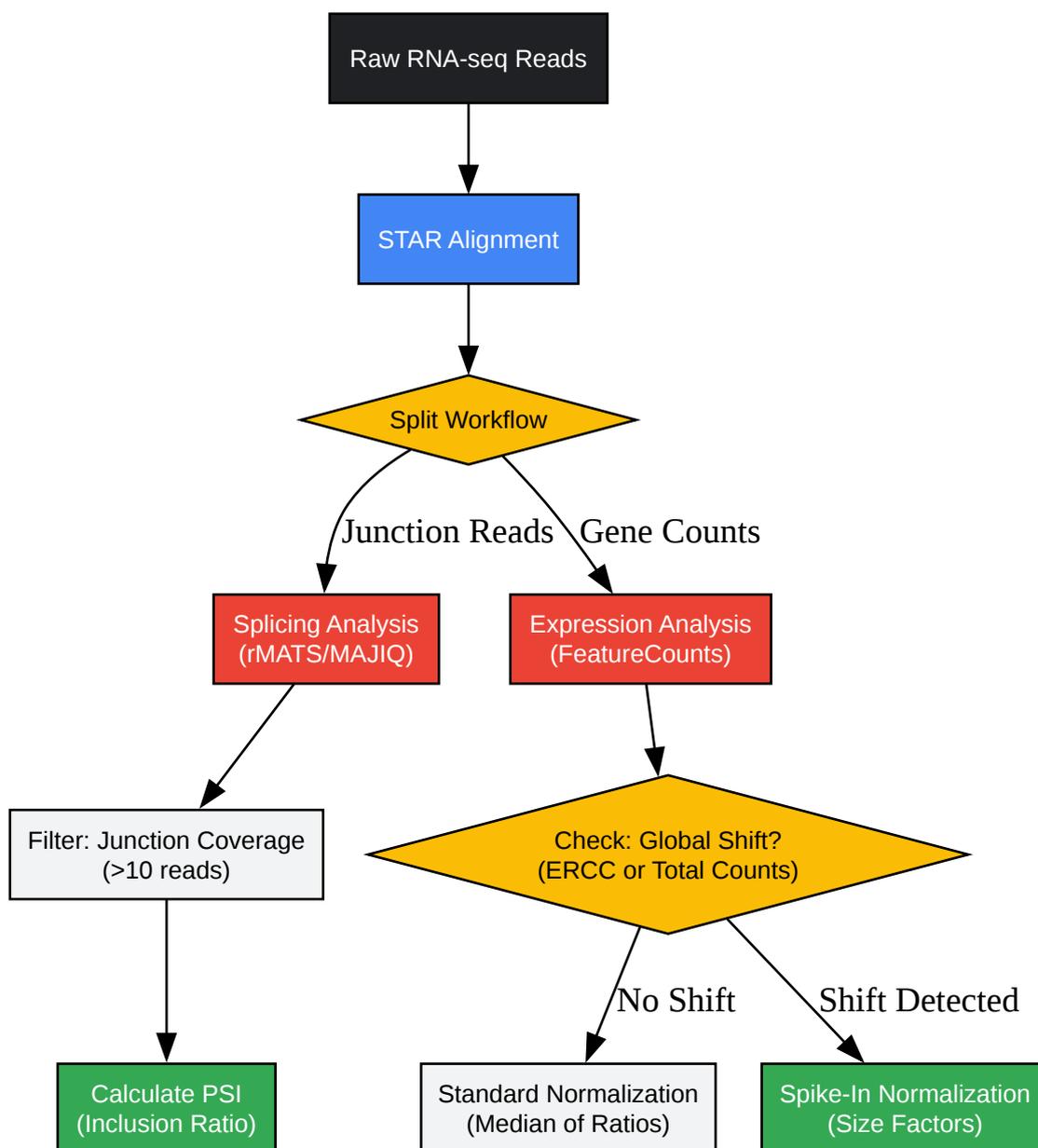


Figure 2: Split-Stream Normalization Workflow for PTBP Analysis.

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## References

- rMATS (Splicing Analysis): Shen, S., et al. (2014). "rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data." [4][5] PNAS. [4]
- PTBP1 Splicing Mechanism: Keppetipola, N., et al. (2012). "Polypyrimidine tract binding protein: structure and function of the RNA binding domain." Wiley Interdisciplinary Reviews:

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- eCLIP Normalization: Van Nostrand, E.L., et al. (2016). "Robust, cost-effective profiling of RNA binding protein targets with single-nucleotide resolution at CLIP-seq." *Nature Methods*.
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## Sources

- [1. Alternative splicing analysis: rMATS \[taliaferrolab.github.io\]](#)
- [2. Data normalization for addressing the challenges in the analysis of single-cell transcriptomic datasets - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. rnaseq-mats.sourceforge.io \[rnaseq-mats.sourceforge.io\]](#)
- [5. rMATS: Robust and flexible detection of differential alternative splicing from replicate RNA-Seq data - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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